4-Epialyxialactone

Descripción

Overview of Iridoid Lactones in Phytochemistry

Iridoids represent a substantial and expanding class of monoterpenoids characterized by a cyclopentanopyran ring system. nih.govresearchgate.net These compounds are widely distributed throughout the plant kingdom, with a notable prevalence in dicotyledonous plant families such as Scrophulariaceae, Pyrolaceae, Oleaceae, Labiatae, Rubiaceae, and Gentianaceae. nih.govresearchgate.net Structurally, iridoids are acetal (B89532) derivatives of iridodial (B1216469), and their inherent instability at the C1-hydroxyl group often leads to their occurrence as glycosides in nature. nih.gov Based on their structural integrity and modifications, iridoids can be broadly categorized into several groups, including iridoid glycosides, secoiridoid glycosides, non-glycosidic iridoids, and bis-iridoids. nih.govresearchgate.net A distinctive feature observed in some iridoids is the formation of a six-membered lactone structure, which can arise from specific ring-splitting rearrangements. nih.gov Their structural diversity contributes significantly to their varied biological profiles, making them a subject of continuous phytochemical investigation.

Research Trajectory and Academic Significance of 4-Epialyxialactone

This compound is an iridoid lactone that has garnered academic interest due to its structural characteristics and reported bioactivities. It is recognized as a natural compound and a secondary metabolite. biosynth.com

Isolation Sources: this compound has been identified and isolated from several plant species, highlighting its presence across different genera. Notable sources include:

The leaves of Alyxia reinwardti. biocrick.com

Species belonging to the Alpinia genus, which is part of the ginger family (Zingiberaceae). biosynth.com

The stems of Neonauclea reticulata. biocrick.comresearchgate.net

The herbs of Winchia calophylla. chemfaces.com

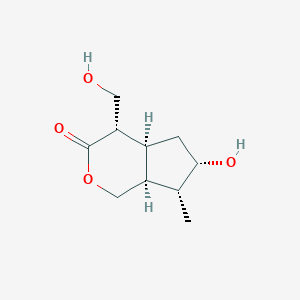

Structural Features and Elucidation: The molecular formula of this compound is C₁₀H₁₆O₄, with a molecular weight of 200.23 g/mol . biosynth.comchemblink.com It is structurally related to alyxialactone, being an epimer of this compound. biocrick.com The determination of its chemical structure has been primarily achieved through comprehensive spectroscopic methods, notably 2D Nuclear Magnetic Resonance (NMR) spectroscopy. biocrick.comchemfaces.com

Academic Significance and Research Findings: The academic significance of this compound stems from its unique chemical structure and its intriguing bioactive properties, which make it a valuable subject for natural product research. biosynth.com Researchers are particularly interested in exploring its potential applications in various biochemical and medicinal contexts. biosynth.com

Key research findings indicate that this compound is utilized in scientific investigations to explore its potential pharmaceutical applications. biosynth.com Specifically, studies have focused on its role in modulating biological systems, with implications for understanding the therapeutic potential of plant-derived compounds. biosynth.com It has been reported to exhibit significant antitumor and antibacterial activities, making it a compound of interest in the development of new agents for these conditions. chemfaces.comtargetmol.com Furthermore, its mode of action involves the modulation of various biochemical pathways, potentially influencing anti-inflammatory and antioxidant responses by interacting at a cellular level and impacting enzyme activity and signaling pathways. biosynth.com

Table 1: Key Data for this compound

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₆O₄ | biosynth.comchemblink.com |

| Molecular Weight | 200.23 g/mol | biosynth.comchemblink.com |

| CAS Number | 132339-37-8 | biosynth.combiocrick.comchemfaces.comchemblink.comchemfaces.comchemfaces.comnih.gov |

| PubChem CID | 14194344 | nih.gov |

| Isolation Sources | Alyxia reinwardti, Alpinia species, Neonauclea reticulata, Winchia calophylla | biosynth.combiocrick.comresearchgate.netchemfaces.com |

| Reported Activities | Antitumor, Antibacterial, Potential anti-inflammatory, antioxidant | biosynth.comchemfaces.comtargetmol.com |

Structure

3D Structure

Propiedades

IUPAC Name |

(4S,4aS,6S,7R,7aS)-6-hydroxy-4-(hydroxymethyl)-7-methyl-4,4a,5,6,7,7a-hexahydro-1H-cyclopenta[c]pyran-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16O4/c1-5-8-4-14-10(13)7(3-11)6(8)2-9(5)12/h5-9,11-12H,2-4H2,1H3/t5-,6-,7-,8-,9+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYRWCEDTDIXFOD-OKNNCHMLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(CC2C1COC(=O)C2CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@H](C[C@H]2[C@@H]1COC(=O)[C@@H]2CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Occurrence and Isolation Methodologies

Natural Botanical Sources

4-Epialyxialactone is a secondary metabolite found in several plant species. Its presence highlights the diverse array of natural compounds produced by the plant kingdom.

Alpinia Species (Zingiberaceae Family)

This compound is identified as a natural compound derived from Alpinia species, which belong to the Zingiberaceae family, commonly known as the ginger family. biosynth.com The Alpinia genus is recognized for its rich profile of phytochemicals. biosynth.comwikipedia.org

Winchia calophylla

The compound this compound has been successfully isolated from the herbs of Winchia calophylla. chemfaces.com This plant serves as a documented natural source for this specific lactone.

Musa basjoo (Rhizoma Musae)

Based on current literature searches, there is no direct evidence indicating the isolation of this compound from Musa basjoo (Japanese fiber banana) or its rhizome (Rhizoma Musae). Research on Musa basjoo primarily focuses on its cultivation and winter hardiness. youtube.comyoutube.comreddit.comyoutube.comreddit.com

Ficus microcarpa

Current scientific literature, as per available search results, does not report the isolation of this compound from Ficus microcarpa. Studies on Ficus microcarpa have focused on the isolation of other compounds such as plectranthoic acid, 3,4,5,7-flavantetrol, oleanolic acid, catechin, and p-hydroxycinnamic acid. nih.govnih.govresearchgate.netresearchgate.net

Context within Pedicularis Genus Phytochemistry

This compound is recognized within the phytochemistry of the Pedicularis genus. It has been identified as an iridoid present in Pedicularis species. uniroma1.itpreprints.org The Pedicularis genus is well-known for its production of various secondary metabolites, including iridoids. uniroma1.itpreprints.orgkg.ac.rspakbs.org

Table 1: Natural Botanical Sources of this compound

| Botanical Source | Family | Part Isolated From | Reference |

| Alpinia species | Zingiberaceae | Not specified, derived from plant | biosynth.com |

| Winchia calophylla | Not specified | Herbs | chemfaces.com |

| Pedicularis genus | Orobanchaceae | Not specified | uniroma1.itpreprints.org |

Advanced Chromatographic and Spectroscopic Isolation Techniques

The isolation and structural elucidation of natural compounds like this compound typically involve a combination of advanced chromatographic and spectroscopic techniques. The structure of this compound has been elucidated through spectroscopic methods. chemfaces.comchemfaces.com

Chromatographic Techniques: Chromatography is a fundamental biophysical technique for separating, identifying, and purifying components from a mixture. nih.govjournalagent.comexcedr.com For the isolation and purification of this compound, techniques such as High-Speed Countercurrent Chromatography (HSCCC) have been employed. bio-equip.cn Other commonly utilized chromatographic methods in natural product isolation include:

Column Chromatography: A widely used method for separating compounds based on their differential adsorption to a stationary phase. nih.govjournalagent.comijrpr.com

High Performance Liquid Chromatography (HPLC): A powerful technique for separating and quantifying compounds in complex mixtures. excedr.comijrpr.com

Thin Layer Chromatography (TLC): Often used for rapid qualitative analysis and monitoring separation processes. excedr.comijrpr.com

Gas Chromatography-Mass Spectrometry (GC-MS): Useful for volatile compounds, combining separation with mass detection. ijrpr.commdpi.com

Spectroscopic Techniques: Once isolated, the chemical structure of this compound is determined using various spectroscopic methods. These techniques provide detailed information about the molecular structure, functional groups, and connectivity of atoms within the compound. Key spectroscopic methods include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides insights into the carbon-hydrogen framework and connectivity of atoms. mdpi.commdpi.com

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS): Used to determine the molecular weight and elemental composition of the compound. mdpi.commdpi.com

Infrared (IR) Spectroscopy: Helps identify functional groups present in the molecule. mdpi.com

Electronic Absorption Spectroscopy: Can provide information on conjugated systems and electronic transitions. mdpi.comnih.gov

Single-crystal X-ray Diffraction: If suitable crystals can be obtained, this technique provides the definitive three-dimensional structure. mdpi.com

These advanced techniques enable researchers to effectively isolate this compound from complex botanical extracts and precisely determine its chemical identity.

Methodological Approaches in Natural Product Extraction and Purification

The initial steps in obtaining this compound from its natural sources involve comprehensive extraction and purification strategies tailored to the plant matrix. Natural product extraction typically begins with solvent-based methods designed to isolate target compounds from plant material. For instance, this compound has been identified as a constituent of Rhizoma Musae decoction, where the extraction process involved immersing coarse herb powder in 45% ethanol, followed by further extraction and subsequent processing steps fishersci.fifishersci.no. This method, which involves boiling medicinal materials in water to extract their juices, represents a simple form of leaching nih.gov.

Following initial extraction, purification is crucial to separate the target compound from a myriad of co-extracted metabolites. Common purification techniques include various forms of chromatography. For example, in the isolation of compounds, including this compound, from the stems of Neonauclea reticulata, column chromatography was employed nih.govuni.lu. Similarly, the investigation of leaves from Alyxia reinwardti led to the isolation of this compound alongside Alyxialactone, with their structures determined through techniques such as 2D NMR spectroscopy uni.lu. Sample preparation for advanced analytical techniques like UHPLC-Q-Exactive-MS/MS often involves steps such as vortexing, sonication, centrifugation, and chilling to precipitate proteins and obtain a clear supernatant for analysis fishersci.fifishersci.no. These systematic approaches are fundamental to enriching the target compound and removing interfering substances from complex natural extracts.

Application of High-Performance Liquid Chromatography (HPLC) in Isolation

High-Performance Liquid Chromatography (HPLC) plays a pivotal role in the isolation and purification of natural products, including this compound. HPLC offers high resolution and efficiency, making it suitable for separating compounds from complex mixtures. Preparative HPLC is frequently utilized for isolating pure chemical entities from fractions obtained through initial extraction and purification steps wikipedia.orgfishersci.ca. This technique allows for the collection of specific peaks corresponding to the target compound, thereby achieving a high level of purity wikipedia.org.

Analytical HPLC is also employed to monitor the separation process, confirm the purity of isolated fractions, and identify compounds by comparing their retention times and spectral data with those of known standards wikipedia.org. The precise control over mobile phase composition, flow rate, and column temperature in HPLC systems ensures optimal separation and reproducibility wikipedia.orgnih.gov. While specific detailed HPLC parameters for the direct isolation of this compound alone are not extensively detailed across all sources, its application is implicit in the broader natural product isolation workflows that lead to the identification of such compounds.

Utility of Ultra-High Performance Liquid Chromatography coupled with Quadrupole-Exactive Tandem Mass Spectrometry (UHPLC-Q-Exactive-MS/MS) for Compound Identification and Isolation

Ultra-High Performance Liquid Chromatography coupled with Quadrupole-Exactive Tandem Mass Spectrometry (UHPLC-Q-Exactive-MS/MS) is a powerful and indispensable technology for the identification and characterization of natural products like this compound in complex biological matrices fishersci.fifishersci.nonih.govwikipedia.org. This integrated approach combines the superior separation capabilities of UHPLC with the high-resolution, accurate-mass (HR/AM) detection and fragmentation capabilities of Q-Exactive Orbitrap mass spectrometry nih.govnih.gov.

UHPLC, utilizing columns with sub-2 µm particles, enables high-resolution and high-throughput chromatographic separations, which are crucial for resolving numerous compounds in natural extracts wikipedia.orguni.lu. The Q-Exactive mass spectrometer, specifically the Q Exactive HFX Hybrid Quadrupole Orbitrap, offers high resolving power (up to 140,000) and rapid scan speeds, allowing for the comprehensive analysis of chemical components nih.govnih.govnih.gov. This system can identify a large number of compounds, as demonstrated by the identification of 534 chemical components in Rhizoma Musae decoction, including this compound nih.gov.

The tandem mass spectrometry (MS/MS) component provides detailed fragmentation information, which is critical for structural elucidation and confirmation of identified compounds nih.govwikipedia.org. The ability to perform data-dependent MS2 (full MS/dd-MS2) acquisition allows for the determination of diagnostic fragment ions and neutral losses, aiding in the identification of both known and novel compounds wikipedia.org. For instance, in the analysis of Rhizoma Musae ethanolic extract, specific chromatographic conditions were employed, including a Waters HSS T3 column (100 × 2.1 mm, 1.8 μm) maintained at 40°C, with a mobile phase of 0.1% formic acid in water (Phase A) and 0.1% formic acid in acetonitrile (B52724) (Phase B) at a flow rate of 0.3 mL/min fishersci.fifishersci.no. The mass spectrometric analysis utilized a Q Exactive HFX Hybrid Quadrupole Orbitrap mass spectrometer with a heated ESI source, typically set to a spray voltage of -2.8 kV/3.0 kV, and a scan range from 70 to 1050 Da with resolutions of 70,000 at the first level and 17,500 at the second level nih.gov. This robust methodology ensures high selectivity, sensitivity, and efficiency in the identification and characterization of compounds like this compound within complex natural product mixtures wikipedia.org.

Data Tables

Table 1: Occurrence of this compound in Natural Sources

| Source Plant | Part Used/Context | Reference |

| Alyxia reinwardti | Leaves | uni.lu |

| Neonauclea reticulata | Stems | nih.govuni.lu |

| Pedicularis species | Aerial parts (Genus) | uni.lufishersci.com |

| Rhizoma Musae | Decoction/Ethanolic Extract | fishersci.fifishersci.nonih.gov |

Table 2: Typical UHPLC-Q-Exactive-MS/MS Parameters for Natural Product Analysis (Example from Rhizoma Musae extract analysis)

| Parameter | Value | Reference |

| Chromatographic Conditions | ||

| Column | Waters HSS T3 (100 × 2.1 mm, 1.8 μm) | fishersci.fifishersci.no |

| Column Temperature | 40°C | fishersci.fifishersci.no |

| Mobile Phase A | 0.1% formic acid in water | fishersci.fifishersci.no |

| Mobile Phase B | 0.1% formic acid in acetonitrile | fishersci.fifishersci.no |

| Flow Rate | 0.3 mL/min | fishersci.fifishersci.no |

| Injection Volume | 2 μL | fishersci.no |

| Mass Spectrometric Conditions | ||

| Instrument | Q Exactive HFX Hybrid Quadrupole Orbitrap MS | nih.gov |

| Ion Source | Heated ESI | nih.gov |

| Spray Voltage | -2.8 kV / 3.0 kV | nih.gov |

| Sheath Gas Pressure | 40 arb | nih.gov |

| Aux Gas Pressure | 10 arb | nih.gov |

| Sweep Gas Pressure | 0 arb | nih.gov |

| Capillary Temperature | 320°C | nih.gov |

| Aux Gas Heater Temp. | 350°C | nih.gov |

| Scan Range | 70 to 1050 Da | nih.gov |

| Resolution (MS1) | 70,000 | nih.gov |

| Resolution (MS2) | 17,500 | nih.gov |

| MS Acquisition Method | Full-ms-ddMS2 | nih.gov |

Biosynthetic Pathways and Precursor Studies

Theoretical Framework of Iridoid Biosynthesis

The biosynthesis of all iridoids, including a proposed pathway for 4-Epialyxialactone, originates from the universal C5 precursors, isopentenyl diphosphate (B83284) (IPP) and its isomer dimethylallyl diphosphate (DMAPP) nih.gov. These precursors are generated through the mevalonate (B85504) (MVA) pathway in the cytosol or the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway in plastids nih.gov.

The condensation of IPP and DMAPP, catalyzed by geranyl diphosphate (GPP) synthase, yields the C10 compound geranyl diphosphate (GPP) nih.gov. GPP serves as the linear precursor for all monoterpenoids. The initial steps in iridoid biosynthesis involve the conversion of GPP to the key intermediate, 8-oxogeranial nih.gov. This transformation is typically catalyzed by a sequence of enzymes including a geraniol (B1671447) synthase (GES), a geraniol-8-hydroxylase (G8H), and an 8-hydroxygeraniol dehydrogenase (8-HGO) nih.gov.

The crucial cyclization step, a hallmark of iridoid biosynthesis, is catalyzed by an iridoid synthase (ISY). This enzyme facilitates the reductive cyclization of 8-oxogeranial to form a reactive intermediate, which then undergoes a stereoselective cyclization to yield the characteristic cyclopentanopyran ring system of the iridoids nih.govmdpi.com. The resulting iridoid scaffold can then undergo a series of tailoring reactions, such as hydroxylation, oxidation, and glycosylation, to produce the vast array of known iridoid structures mdpi.com.

Proposed Enzymatic Steps and Intermediates in this compound Formation

Based on the structure of this compound, which features a lactone ring and specific stereochemistry, a putative biosynthetic pathway can be proposed, building upon the general iridoid framework.

Proposed Pathway:

Formation of the Iridoid Skeleton: The pathway is presumed to commence with the cyclization of 8-oxogeranial, catalyzed by an iridoid synthase (ISY), to form an iridodial (B1216469) intermediate. The specific stereochemistry at the newly formed chiral centers would be determined by the stereoselectivity of the particular ISY isozyme present in the producing organism.

Oxidation and Lactonization: A key step in the formation of this compound is the formation of the lactone ring. This is likely achieved through a series of oxidation reactions. It is proposed that a cytochrome P450 monooxygenase (CYP450) hydroxylates a precursor methyl group at the C4 position of the iridoid skeleton to a primary alcohol. Subsequent oxidation of this alcohol to a carboxylic acid, potentially catalyzed by one or more dehydrogenases, would set the stage for lactonization. The formation of the lactone ring itself is likely catalyzed by a specific lactone-forming enzyme, possibly a member of the Baeyer-Villiger monooxygenase family or a dehydrogenase that facilitates intramolecular esterification researchgate.net. The stereochemistry at the C4 position, which defines the "epi" configuration, would be established during these enzymatic transformations.

The table below outlines the proposed enzymatic steps and the corresponding intermediates leading to this compound.

| Step | Precursor | Proposed Enzyme(s) | Intermediate | Product |

| 1 | 8-Oxogeranial | Iridoid Synthase (ISY) | Iridodial Intermediate | Cyclized Iridoid Scaffold |

| 2 | Cyclized Iridoid Scaffold | Cytochrome P450 Monooxygenase | Hydroxylated Intermediate | C4-Hydroxymethyl Iridoid |

| 3 | C4-Hydroxymethyl Iridoid | Alcohol Dehydrogenase, Aldehyde Dehydrogenase | Carboxylic Acid Intermediate | Iridoid Carboxylic Acid |

| 4 | Iridoid Carboxylic Acid | Lactone-forming Enzyme | - | This compound |

This table presents a proposed biosynthetic pathway. The actual enzymes and intermediates may vary and require experimental validation.

Investigation of Biosynthetic Pathway Delineation Using Labelled Precursors

To experimentally validate the proposed biosynthetic pathway of this compound, studies employing isotopically labeled precursors would be indispensable. This well-established technique allows for the tracing of atoms from a known precursor into the final natural product, thereby elucidating the sequence of biochemical reactions.

For instance, feeding experiments with ¹³C- or ¹⁴C-labeled geraniol or later-stage proposed intermediates, such as iridodial, could be conducted with the plant or organism that produces this compound. The incorporation and position of the label in the isolated this compound would then be determined using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy or Mass Spectrometry (MS) researchgate.net.

The table below summarizes hypothetical labeling studies that could be performed to investigate the biosynthesis of this compound.

| Labeled Precursor | Expected Outcome if Pathway is Correct | Analytical Method |

| [1-¹³C]-Geraniol | Incorporation of ¹³C at a specific, predictable position in the this compound backbone. | ¹³C-NMR Spectroscopy |

| [¹⁴C]-Iridodial | Incorporation of ¹⁴C into the this compound molecule. | Scintillation Counting, Autoradiography |

| [¹⁸O₂]-Atmosphere | Incorporation of ¹⁸O into the lactone carbonyl group, suggesting an oxidative mechanism for lactone formation. | Mass Spectrometry |

This table outlines theoretical experiments. The feasibility and specific outcomes would depend on the experimental system.

By conducting such labeling studies, researchers could confirm the involvement of the proposed intermediates and gain insights into the mechanisms of the enzymatic reactions, ultimately leading to a definitive understanding of the biosynthetic pathway of this compound.

Synthetic Strategies

Approaches to the Total Synthesis of 4-Epialyxialactone and Related Lactones

Total synthesis involves the complete chemical synthesis of a complex organic molecule from simpler, often commercially available, precursors. For this compound and its related lactones, various innovative approaches have been explored, focusing on the challenging aspects of stereocontrol and efficient bond formation.

One notable approach to the synthesis of this compound and its diastereomer, Alyxialactone, involves a stereoselective Favorskii rearrangement. This methodology provides a pathway to these iridolactones, highlighting the importance of specific rearrangements in constructing their core structures. semanticscholar.org Beyond specific targets, the broader field of lactone synthesis employs a range of methods, including intramolecular cyclization reactions of linear precursors and ring-expansion strategies, particularly for medium-sized rings. nsf.govorganic-chemistry.org Catalytic approaches, such as those involving gold and palladium, have also proven effective for γ-lactone formation. organic-chemistry.org

Retrosynthetic analysis is a fundamental intellectual tool in organic synthesis, allowing chemists to plan the construction of complex target molecules by working backward from the desired product to simpler starting materials. ucoz.comdeanfrancispress.comamazonaws.com This systematic method involves "disconnections" of bonds and "functional group interconversions" (FGIs), which are the conceptual reverse of synthetic reactions. deanfrancispress.comamazonaws.com The primary goal is to simplify the target molecule into readily available or inexpensive precursors. amazonaws.com

For a complex lactone like this compound, retrosynthetic planning would involve identifying key disconnections that could lead to known, reliable reactions in the forward direction. This process helps to explore and compare various possible synthetic routes, ultimately aiming for the most efficient and feasible pathway. deanfrancispress.com While specific retrosynthetic pathways for this compound are not detailed in the provided information, the general principles of breaking down polycyclic structures and considering strategic disconnections would apply. deanfrancispress.comyoutube.com

Stereoselective synthesis is crucial for compounds like this compound, which possess multiple chiral centers. It refers to the preferential formation of one stereoisomer (enantiomer or diastereomer) over others during a chemical reaction. chemistrydocs.commsu.eduwikipedia.orgegrassbcollege.ac.inmasterorganicchemistry.com Asymmetric synthesis, a subset of stereoselective synthesis, is particularly important when creating new chiral centers from achiral or racemic starting materials. wikipedia.orgslideshare.net This selectivity is often achieved by employing chiral features in the substrate, reagent, catalyst, or reaction environment, which bias the activation energy for the formation of one stereoisomer over another. wikipedia.org

Key stereoselective methodologies relevant to lactone synthesis include:

Favorskii Rearrangement: As mentioned, the synthesis of this compound and Alyxialactone has been achieved via a stereoselective Favorskii rearrangement. semanticscholar.org

Biocatalysis: Engineered carbonyl reductases, such as SmCRM5 from Serratia marcescens, have demonstrated high stereoselectivity (up to 99% ee) in the asymmetric synthesis of chiral δ-lactones. This approach provides a cost-effective and environmentally friendly alternative to traditional metal catalysis. rsc.org

Catalytic Asymmetric Synthesis: This involves the enantioselective construction of new stereocenters using chiral catalysts. Examples include the biocatalytic reduction of prochiral ketones and hydrogenation reactions catalyzed by chiral transition-metal complexes. encyclopedia.pub Palladium-catalyzed methods have also been developed for the stereoselective formation of γ-lactones from homoallylic alcohols. organic-chemistry.org

Silver-catalyzed Ring Opening: A stereoselective Ag-catalyzed ring opening of unsymmetric cyclopropenones provides a diverse range of α-alkylidene lactones in high yields. organic-chemistry.org

Table 1: Examples of Stereoselective Lactone Synthesis Methodologies

| Methodology | Key Feature | Product Type | Selectivity Reported | Source |

| Stereoselective Favorskii Rearrangement | Specific rearrangement for iridolactones | This compound | Stereoselective | semanticscholar.org |

| Engineered Carbonyl Reductase (SmCRM5) | Biocatalysis, high specific activity | Chiral δ-lactones | Up to 99% ee | rsc.org |

| Ag-catalyzed Ring Opening | Convergent approach, wide substrate scope | α-alkylidene lactones | Very good yield | organic-chemistry.org |

| Pd-catalyzed Cyclization of Homoallylic Alcohols | One-step, high functional group tolerance | γ-lactones | Good yields, high chemoselectivity | organic-chemistry.org |

Cascade reactions, also known as tandem or domino reactions, are highly efficient chemical processes that involve two or more sequential transformations occurring in a single reaction vessel without the isolation of intermediates or changes in reaction conditions. nsf.govmdpi.comresearchgate.net20.210.105nih.govnih.govslideshare.netkaskaden-reaktionen.debaranlab.org These reactions offer significant advantages, including enhanced atom economy, reduced reaction time, minimized labor and resource consumption, and decreased waste generation, aligning well with principles of green chemistry. mdpi.com20.210.105 They represent a powerful strategy for the rapid construction of complex molecular architectures. nih.gov

In the context of lactone synthesis, cascade reactions have been effectively utilized:

Rhodium Carbenoid Cascade: A convergent cascade approach for the stereoselective synthesis of diverse lactones has been described, utilizing Rhodium carbenoids with ketoacids. This Rh2(TFA)4-catalyzed reaction proceeds via a carboxylic acid O-H insertion followed by an aldol (B89426) cyclization, demonstrating high chemo-, regio-, and diastereoselectivity. This method provides quick access to highly functionalized γ-butyro- and δ-valerolactones. nsf.gov

Palladium-Catalyzed C(sp3)–H Functionalization: Pd(II)-catalyzed cascade reactions initiated by C(sp3)–H functionalization have been employed for the synthesis of various heterocycles, including bicyclic lactones. These processes involve initial C–H activation followed by subsequent annulation, enabling the efficient construction of γ- and δ-lactones from free carboxylic acids and alkenes. mdpi.com

Organocatalytic Cascades: Organocatalytic cascade reactions have emerged as an elegant method for constructing complex molecular frameworks from simple starting materials, forming new chiral centers through inter- or intramolecular C-C/C-X coupling. nih.gov

Table 2: Cascade Reactions in Lactone Synthesis

| Reaction Type | Catalyst/Conditions | Mechanism Highlight | Product Type | Selectivity/Yield | Source |

| Rhodium Carbenoid Cascade | Rh2(TFA)4 | O-H insertion/aldol cyclization | γ-butyro- & δ-valerolactones | High chemo-, regio-, diastereoselectivity | nsf.gov |

| Pd(II)-catalyzed C(sp3)–H Functionalization | Pd(II) catalyst, specific ligands | C–H activation, annulation, olefination | γ- & δ-lactones | Good yields | mdpi.com |

| Organocatalytic Cascades | Organocatalysts | Inter-/intramolecular C-C/C-X coupling, chiral center formation | Complex molecular frameworks | High selectivity | nih.gov |

Semisynthetic Derivation from Natural Precursors

Semisynthesis, or partial chemical synthesis, is a strategy that leverages complex chemical compounds isolated from natural sources as starting materials to produce novel compounds. ebi.ac.uk This approach is particularly advantageous for molecules with high molecular weights or intricate structures, as it often requires fewer chemical steps compared to total synthesis, potentially leading to more cost-effective production. ebi.ac.uk Living organisms serve as highly efficient "chemical factories" capable of biosynthesizing complex structures that are challenging to replicate from scratch through purely synthetic means. ebi.ac.uk

While this compound is a known natural product, its specific semisynthetic derivation from natural precursors is not extensively detailed in the provided search results. However, the principle of semisynthesis is widely applied in natural product chemistry. A well-known example is the semisynthetic production of Taxol, which involves coupling a synthetically prepared side chain to a baccatin (B15129273) III core structure isolated from natural sources. biocrick.com This illustrates how complex natural scaffolds can be modified or elaborated upon to yield new derivatives with potentially altered properties or enhanced activities. The verticillins, a class of epipolythiodioxopiperazine alkaloids, also represent an attractive class of compounds for semisynthetic efforts, where modifications of hydroxy substituents can impact potency and pharmacokinetic properties. nih.gov

Derivatization and Chemical Modification Research

Strategic Derivatization for Analytical Enhancement

Derivatization involves chemically altering an analyte to introduce functional groups that enhance its detectability or separability in various analytical methods, including chromatography and mass spectrometry. plantaedb.comchem960.com This process is a cornerstone in addressing challenges such as poor retention, instability, and low sensitivity of target compounds. plantaedb.com

Improving Chromatographic Separation and Resolution

In chromatographic techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), derivatization plays a crucial role in optimizing the separation of analytes. For compounds that are highly polar or lack sufficient volatility, derivatization can modify their physicochemical properties to be more compatible with the chosen chromatographic system.

Reducing Polarity: Derivatization often aims to reduce the polarity of a compound, which can significantly improve its behavior in reversed-phase HPLC. By making the derivatized product more hydrophobic, better retention and reduced peak broadening are achieved, leading to enhanced separation and resolution. chem960.com

Increasing Volatility and Thermal Stability: For GC analysis, derivatization is frequently necessary for compounds with low volatility or poor thermal stability. Reactions such as silylation, acylation, and alkylation introduce groups that increase volatility and thermal stability, enabling successful GC separation.

While these principles are widely applied, specific derivatization strategies for improving the chromatographic separation and resolution of 4-Epialyxialactone have not been detailed in the provided research.

Targeted Chemical Modifications for Functional Group Analysis

Chemical modification can also serve as a diagnostic tool to identify and analyze specific functional groups within a molecule. chem960.com By reacting a compound with selective reagents, characteristic changes or products are formed that can confirm the presence and nature of particular functional groups (e.g., hydroxyl, carbonyl, amine groups). chem960.com This approach helps elucidate the structure and reactivity of complex natural products.

For example, common derivatizing agents like 2,4-dinitrophenylhydrazine (B122626) (2,4-DNPH) are used to convert carbonyl compounds into their corresponding 2,4-dinitrophenylhydrazone derivatives, aiding in their analysis. Similarly, hydroxylamine (B1172632) reacts with ketones to form oximes, improving ionization efficiencies for MS analysis.

Although the principle of targeted chemical modification for functional group analysis is broadly applicable in natural product chemistry, specific research detailing such modifications for the elucidation of functional groups within this compound was not found in the provided information.

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Analyses

Theoretical Underpinnings of Structure-Activity Relationships

The core principle of Structure-Activity Relationship (SAR) analysis is that the biological activity of a molecule is a direct function of its three-dimensional structure. This relationship arises from the specific interactions between the compound (the ligand) and its biological target, typically a protein or nucleic acid. These interactions, which include hydrogen bonds, hydrophobic interactions, electrostatic forces, and van der Waals forces, are governed by the molecule's shape, size, stereochemistry, and the distribution of its electronic charge.

SAR analysis is a qualitative methodology that systematically investigates how altering specific parts of a chemical structure, known as functional groups or moieties, affects the compound's biological activity. By synthesizing and testing a series of structurally related analogues, researchers can identify the "pharmacophore"—the essential three-dimensional arrangement of structural features required for biological activity. This process helps to pinpoint which parts of the molecule are critical for binding to the target (and are thus intolerant to modification) and which parts can be altered to improve properties like potency, selectivity, or metabolic stability. Minor structural modifications, such as changing a substituent, altering stereochemistry, or modifying the carbon skeleton, can lead to significant changes in biological effect, transforming an inactive compound into a potent one, or vice versa.

Identification of Structural Moieties Influencing Biological Activities

While direct SAR studies on 4-Epialyxialactone are not extensively published, analysis of the broader iridoid and iridoid lactone class allows for the identification of structural features that are likely critical to its biological activities, which include reported antitumor and antibacterial effects. targetmol.com Iridoids as a class are known to exhibit a wide range of biological activities, including anti-inflammatory, hepatoprotective, neuroprotective, and anticancer effects, with their activity being highly dependent on their specific structure. researchgate.netnih.govnih.gov

The key moieties of this compound expected to influence its bioactivity are:

The cis-Fused Cyclopentanopyran Core: This bicyclic ring system forms the fundamental scaffold of all iridoids and is essential for orienting the other functional groups in the correct three-dimensional space for target interaction. nih.govnih.gov

The α,β-Unsaturated Lactone Ring: The presence of a lactone (a cyclic ester) is a defining feature of iridoid lactones. nih.gov Specifically, an α,β-unsaturated lactone contains a reactive Michael acceptor site. This electrophilic center can form covalent bonds with nucleophilic residues (such as cysteine or lysine) in biological targets like enzymes or transcription factors, leading to irreversible inhibition and potent biological activity. This moiety is often considered a prerequisite for the allergenic and cytotoxic activity of similar natural products like sesquiterpene lactones. amu.edu.az

Stereochemistry at C-4: The prefix "4-epi" indicates a specific stereochemical configuration at the 4th carbon position, which differs from its diastereomer, Alyxialactone. biocrick.com Stereochemistry is crucial in pharmacology as biological targets are chiral. The precise spatial arrangement of atoms can dramatically affect the molecule's fit within a binding site, influencing both potency and selectivity.

The Methyl Group at C-8: Substituents on the core skeleton can influence activity through steric and electronic effects. The methyl group at the C-8 position can impact how the molecule fits into a binding pocket and may contribute to hydrophobic interactions.

Based on SAR principles for iridoids, modifications to these key areas would be expected to modulate biological activity, as illustrated in the hypothetical table below.

| Structural Moiety | Potential Modification | Hypothesized Effect on Activity | Rationale |

|---|---|---|---|

| α,β-Unsaturated Lactone | Reduction of the C=C double bond | Significant decrease or loss of activity | Removes the electrophilic Michael acceptor site, preventing potential covalent modification of the biological target. amu.edu.azunibe.ch |

| Lactone Ring | Hydrolysis (opening) of the lactone ring | Loss of activity | Alters the rigid, bicyclic conformation of the molecule, which is likely essential for proper binding to the target. unibe.chacs.org |

| Stereocenter at C-4 | Inversion to the 'alyxialactone' configuration | Change in activity (increase or decrease) | Alters the 3D shape, potentially improving or worsening the fit within the chiral binding site of the biological target. biocrick.com |

| Methyl Group at C-8 | Replacement with a larger alkyl group (e.g., ethyl) | Decrease in activity | The larger group may cause a steric clash within the binding site, preventing optimal binding. |

| Methyl Group at C-8 | Replacement with a polar group (e.g., -OH) | Change in activity and solubility | Could introduce a new hydrogen bonding interaction, potentially increasing activity, while also increasing water solubility. |

Computational Modeling in Quantitative Structure-Activity Relationships (QSAR)

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational and mathematical extension of the principles of SAR. targetmol.com It aims to establish a statistically significant correlation between the chemical structure of a series of compounds and their measured biological activity. nih.gov Instead of the qualitative descriptions used in SAR, QSAR builds mathematical models that quantitatively predict the activity of new, untested compounds based on their structural properties.

The fundamental process involves several key steps:

Data Set Selection: A group of structurally related compounds with experimentally determined biological activities (e.g., IC₅₀ values) is compiled.

Descriptor Calculation: Numerical values, known as molecular descriptors, are calculated for each compound to represent its physicochemical and structural properties.

Model Development: Statistical methods are used to build a mathematical equation that links the descriptors to the biological activity.

Model Validation: The model's statistical significance and predictive power are rigorously tested to ensure it is robust and not a result of chance correlation.

QSAR models are invaluable in drug discovery for prioritizing compounds for synthesis, optimizing lead structures, and screening large virtual libraries to identify potential new drug candidates, thereby saving significant time and resources. nih.gov

Molecular descriptors are numerical values that encode different aspects of a molecule's structure. igi-global.com The performance and interpretability of a QSAR model are highly dependent on the selection of appropriate descriptors. researchgate.net For a compound like this compound and its analogues, a wide range of descriptors would be calculated to capture the features most likely to govern its biological activity. These descriptors fall into several categories:

| Descriptor Class | Specific Examples | Relevance to this compound |

|---|---|---|

| Constitutional (1D) | Molecular Weight, Atom Count, Ring Count | Describes the basic composition and size of the molecule. |

| Topological (2D) | Connectivity Indices (e.g., Kier & Hall), Wiener Index | Quantifies molecular branching and shape based on the 2D graph structure. |

| Geometrical (3D) | Molecular Surface Area, Molecular Volume, Radius of Gyration | Describes the 3D shape and size, which are critical for receptor fit. |

| Physicochemical | LogP (hydrophobicity), Molar Refractivity (polarizability) | Relates to the molecule's ability to cross cell membranes and its bulkiness. |

| Electronic (Quantum-Chemical) | HOMO/LUMO Energies, Dipole Moment, Partial Atomic Charges | Describes the molecule's electronic properties, which are key for reactivity (e.g., the lactone's electrophilicity) and polar interactions. researchgate.netgrafiati.com |

For a QSAR study on iridoid lactones, electronic descriptors would be particularly important to quantify the reactivity of the α,β-unsaturated system, while steric and geometric descriptors would model how changes in substituents affect the fit at the biological target.

Once descriptors are calculated, a mathematical model is generated to form the QSAR equation. A common approach is Multiple Linear Regression (MLR), which produces an easily interpretable equation of the form:

Biological Activity = c₁D₁ + c₂D₂ + ... + cₙDₙ + k

Where D represents the value of a molecular descriptor, c is its coefficient (indicating its contribution to activity), and k is a constant. More complex, non-linear methods like Partial Least Squares (PLS) or machine learning algorithms (e.g., Random Forest, Support Vector Machines) can also be used, especially for large and complex datasets. preprints.org

A QSAR model is only useful if it is statistically robust and has strong predictive power. Therefore, validation is a critical step. This involves assessing how well the model fits the data it was built on (internal validation) and, more importantly, how well it predicts the activity of new compounds not used in model generation (external validation).

Key statistical parameters used for validation include:

| Parameter | Description | Acceptable Value |

|---|---|---|

| R² (Coefficient of Determination) | Measures the goodness-of-fit; the fraction of variance in the biological activity that is explained by the model. | > 0.6 |

| Q² (Cross-Validated R²) | Measures the internal predictive ability of the model, typically determined by the leave-one-out (LOO) method. | > 0.5 |

| R²_pred (External Validation R²) | Measures the model's ability to predict the activity of an external set of compounds not used to build the model. This is the most stringent test of a model's predictive power. grafiati.com | > 0.6 |

| F-test | A statistical test of the overall significance of the regression model. | High value indicates a statistically significant model. |

| p-value | The probability that the observed correlation is due to chance. | < 0.05 |

A successful QSAR study on iridoids, for example, yielded models with strong predictive ability (R² up to 0.85 and Q² up to 0.72), allowing for the reliable estimation of the hepatoprotective activity of new compounds in that class. grafiati.com Such validated models can then be confidently used to guide the synthesis of novel analogues with potentially enhanced therapeutic properties.

Biological Activities and Associated Molecular Mechanisms

Antitumor Research Investigations

4-Epialyxialactone has been identified as a compound with significant antitumor properties. chemfaces.comchemfaces.comtargetmol.com Its potential as an anticancer agent is a subject of ongoing scientific inquiry, with research focusing on its effects on cancer cell behavior and the signaling pathways that drive tumor growth. biosynth.commdpi.comexplorationpub.com

The antitumor effects of this compound are rooted in its ability to influence fundamental cellular processes. biocrick.com While specific, detailed studies on its cellular mechanisms are still emerging, the compound is known to interact at a cellular level, impacting enzyme activity and signaling pathways crucial for disease processes. biosynth.com Research into natural compounds with similar profiles suggests that mechanisms may include the induction of apoptosis (programmed cell death), inhibition of cell proliferation, and prevention of metastasis. mdpi.comfrontiersin.org The activity of this compound is being explored within the context of developing new pharmaceutical treatments. biosynth.com

Oncogenic signaling pathways are critical networks within cells that, when dysregulated, can lead to cancer development and progression. nih.govresearchgate.netpreprints.orgfrontiersin.org Research indicates that this compound may exert its antitumor effects by modulating these key pathways.

The Signal Transducer and Activator of Transcription 3 (STAT3) pathway is a crucial mediator of cell proliferation, survival, and angiogenesis. mdpi.comfrontiersin.orgbmbreports.org Aberrant STAT3 activation is a hallmark of many cancers. bmbreports.orgscientificarchives.com Inhibition of the STAT3 pathway is a promising strategy for cancer therapy as it can suppress tumor growth and enhance anti-cancer immune responses. mdpi.combmbreports.orgresearchgate.net

The Nuclear Factor-kappa B (NF-κB) pathway plays a central role in the inflammatory response and is implicated in tumorigenesis. biocrick.comnih.gov The canonical NF-κB pathway is often activated by pro-inflammatory cytokines like TNFα and IL-1. nih.govyoutube.com Sotetsuflavone, a biflavonoid, has been shown to inhibit NF-κB expression. researchgate.net

The interaction of this compound with these and other oncogenic pathways, such as the PI3K/Akt and RTK-RAS pathways, remains an active area of investigation. nih.govnih.gov

Antibacterial Research Investigations

In addition to its antitumor potential, this compound has been recognized for its significant antibacterial activity. chemfaces.comchemfaces.comtargetmol.com This has positioned it as a compound of interest in the search for new antimicrobial agents to combat pathogenic bacteria. frontiersin.orgfrontiersin.orgnih.gov

The precise mechanisms through which this compound exerts its antibacterial effects are a subject of ongoing research. chemfaces.com Generally, antibacterial agents work through several primary mechanisms, including the inhibition of cell wall synthesis, disruption of cell membrane function, inhibition of protein synthesis, and interference with nucleic acid synthesis or essential metabolic pathways. oregonstate.educationnih.gov Some natural compounds, for instance, are known to depolarize the cell membrane and reduce protein synthesis in bacteria like L. monocytogenes. mdpi.com It is hypothesized that this compound may operate through one or more of these established antimicrobial actions. biosynth.com

Anti-inflammatory Modulatory Effects

This compound is also noted for its anti-inflammatory properties, which are often interconnected with its other biological activities. chemfaces.combiosynth.com Inflammation is a key process in many diseases, and compounds that can modulate the inflammatory response are of significant therapeutic interest. nih.govnih.govmdpi.com

A key aspect of the anti-inflammatory action of many compounds is their ability to regulate the expression of pro-inflammatory cytokines. nih.gov These signaling molecules, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-17 (IL-17), are central to the inflammatory cascade. mdpi.comfrontiersin.orgufmg.br

TNF-α: This cytokine is a major mediator of inflammation and is involved in a wide range of autoimmune disorders. medcentral.com Elevated levels of TNF-α can create an inflammatory microenvironment. mdpi.com

IL-6: IL-6 is a pleiotropic cytokine that plays a central role in acute inflammatory responses and is implicated in various diseases. frontiersin.orgmdpi.com It can be produced by monocytes and macrophages in response to infection or tissue injury. frontiersin.org

IL-17: IL-17A is a potent inflammatory cytokine that stimulates the release of other pro-inflammatory mediators like TNF-α and IL-6. clinsurggroup.com The IL-17 pathway is a known target in several chronic inflammatory diseases. clinsurggroup.commdpi.com

While direct studies detailing the specific effects of this compound on the expression of TNF-α, IL-6, and IL-17 are limited, its recognized anti-inflammatory properties suggest a potential modulatory role on these critical cytokines. biosynth.cominstrument.com.cninstrument.com.cninstrument.com.cnfluoroprobe.cominstrument.com.cnfluoroprobe.comfluoroprobe.comresearchgate.netbiomart.cn

Involvement in Key Inflammatory Signaling Pathways (e.g., MAPK, PI3K-Akt)

The compound this compound has been identified as a constituent of Rhizoma Musae (the rhizome of Japanese banana). nih.govresearchgate.netnih.gov Network pharmacology studies on extracts of Rhizoma Musae have been conducted to predict the molecular mechanisms behind its traditional use, including its anti-inflammatory properties. nih.govnih.gov These computational analyses have suggested that the collective action of the compounds within the extract may influence key inflammatory signaling pathways.

Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway analyses of the predicted protein targets for the entire Rhizoma Musae extract indicated an association with several crucial signaling cascades. nih.govresearchgate.net Among the most significant were the Mitogen-Activated Protein Kinase (MAPK) signaling pathway and the Phosphatidylinositol 3-kinase-Akt (PI3K-Akt) signaling pathway. nih.govresearchgate.netnih.govsemanticscholar.org The MAPK pathway is recognized for its central role in regulating cellular processes like proliferation, differentiation, and apoptosis, while the PI3K-Akt pathway is critical for cell survival and growth. nih.govsemanticscholar.org

It is important to note that these findings are based on the predicted effects of the entire plant extract. The specific contribution of this compound to the modulation of the MAPK and PI3K-Akt pathways has not been experimentally isolated or verified. The analyses suggest a potential role as part of a multi-component mixture. nih.govresearchgate.netnih.gov

Antioxidant Modulatory Effects

Direct Free Radical Scavenging Capabilities

This compound has been identified in plant species that are reported to possess free-radical scavenging and antioxidant properties. researchgate.netresearchgate.net For instance, it is listed as a constituent in plants from the Pedicularis genus and Ficus beecheyana, whose extracts have shown antioxidant activity. researchgate.netuniroma1.it This activity in plant extracts is often attributed to the presence of a variety of secondary metabolites, particularly phenolic compounds and flavonoids, which can neutralize reactive oxygen species (ROS). researchgate.netresearchgate.net However, specific studies detailing the direct free-radical scavenging capabilities of isolated this compound are not available in the reviewed literature. Standard assays, such as the DPPH (1,1-diphenyl-2-picrylhydrazyl) or ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays, have not been reported for the pure compound.

Regulation of Cellular Oxidative Stress Responses

While extracts from plants containing this compound are noted for their antioxidant effects, which implies an interaction with cellular oxidative stress mechanisms, there is currently no specific research available that details the direct role of this compound in regulating cellular oxidative stress responses. nih.gov Such regulation would involve influencing endogenous antioxidant enzyme systems or mitigating the production of intracellular ROS.

Molecular Target Identification and Ligand-Receptor Interactions

Molecular Docking Simulations

Molecular docking is a computational technique used to predict how a ligand, such as this compound, might bind to a protein target. This method was employed in studies of Rhizoma Musae extract to validate the interactions between its chemical constituents and predicted protein targets associated with conditions like osteoarthritis and fracture healing. nih.govresearchgate.netnih.gov These analyses aimed to identify the compounds with the highest binding affinities to key target proteins. semanticscholar.org

In these studies, while this compound was identified as one of over 500 compounds in the extract, it was not selected among the top active components for detailed molecular docking analysis. nih.govsemanticscholar.org The research focused on other compounds that showed higher rankings in the network pharmacology analysis. semanticscholar.org Consequently, there are no specific published binding affinity scores or detailed ligand-receptor interactions for this compound with any protein targets from these studies.

Protein-Protein Interaction (PPI) Network Analysis

Protein-Protein Interaction (PPI) network analysis is a systems biology approach used to understand the complex interplay of proteins within a cell. In the context of the Rhizoma Musae extract, a PPI network was constructed based on the predicted targets of the extract's compounds to elucidate its mechanism of action in treating osteoarthritis. researchgate.netnih.gov

The analysis identified several key hub proteins, which are highly connected nodes within the network, suggesting they play a critical role in the biological process. nih.gov The identified targets were implicated in pathways like the PI3K-Akt and MAPK signaling pathways. researchgate.netnih.gov this compound, as a constituent of the extract, is part of the chemical matrix predicted to influence this network. However, the analysis reflects the combined effect of all compounds in the extract, and the specific protein targets of this compound have not been individually identified or validated. researchgate.netnih.gov

The table below lists the top 10 core protein targets identified in the PPI network analysis for the entire Rhizoma Musae extract, which includes this compound as a component. nih.gov

| Target Protein | Gene Symbol | Function/Significance in Network |

| Glyceraldehyde-3-phosphate dehydrogenase | GAPDH | Involved in glycolysis; also has roles in apoptosis and gene expression. |

| RAC-alpha serine/threonine-protein kinase | AKT1 | A key regulator of cell survival, proliferation, and metabolism in the PI3K-Akt pathway. researchgate.net |

| Tumor necrosis factor | TNF | A pro-inflammatory cytokine central to inflammation and apoptosis. researchgate.net |

| Interleukin-6 | IL6 | A cytokine with a critical role in inflammation and the immune response. researchgate.net |

| Proto-oncogene tyrosine-protein kinase Src | SRC | A non-receptor tyrosine kinase involved in cell growth, differentiation, and survival signals. researchgate.net |

| Epidermal growth factor receptor | EGFR | A transmembrane protein that activates MAPK and other signaling pathways upon ligand binding. semanticscholar.org |

| Signal transducer and activator of transcription 3 | STAT3 | A transcription factor involved in cell growth, and inflammation. semanticscholar.org |

| Heat shock protein 90 alpha family class A member 1 | HSP90AA1 | A molecular chaperone involved in the stability and function of many signaling proteins. semanticscholar.org |

| B-cell lymphoma 2 | BCL2 | An apoptosis regulator that inhibits cell death. semanticscholar.org |

| Jun proto-oncogene, AP-1 transcription factor subunit | JUN | A transcription factor involved in cellular processes including proliferation and apoptosis. |

Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) Pathway Enrichment Analysis

Following a comprehensive search of scientific literature and databases, no specific studies were identified that have performed Gene Ontology (GO) or Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway enrichment analyses on the effects of the chemical compound this compound.

Gene Ontology analysis is a bioinformatic method used to categorize genes and proteins based on their known biological functions. researchgate.netresearchgate.net This analysis helps to understand the biological significance of a set of genes, for instance, those that are differentially expressed after treatment with a compound. researchgate.netelifesciences.org GO terms are structured in three main domains: Biological Process, which describes a series of molecular events; Molecular Function, which describes the activities at the molecular level; and Cellular Component, which describes the parts of a cell where a gene product is located. researchgate.netnih.gov

Similarly, KEGG pathway analysis is used to identify the specific biological pathways in which a set of genes or proteins are involved. core.ac.ukfrontiersin.org This can reveal how a compound like this compound might exert its effects by influencing specific metabolic or signaling pathways. frontiersin.orgabcam.com

Typically, to generate GO and KEGG enrichment data, researchers would first conduct a transcriptomic or proteomic experiment. cncb.ac.cnscispace.com This involves treating cells or an organism with this compound and then measuring the changes in gene or protein expression compared to an untreated control. The list of differentially expressed genes or proteins is then analyzed using bioinformatics tools to see which GO terms and KEGG pathways are statistically overrepresented. mdpi.comnih.gov

As no such experimental data for this compound has been published, it is not possible to provide detailed research findings or data tables on its associated GO and KEGG pathways. The generation of such data would require novel laboratory research.

Advanced Analytical Detection and Quantification Methodologies

Liquid Chromatography-Mass Spectrometry (LC-MS) Applications

Liquid chromatography coupled with mass spectrometry (LC-MS) stands as a powerful and versatile analytical tool for the separation, identification, and quantification of compounds in complex mixtures. e-nps.or.kr Its application is widespread across numerous fields, including pharmaceutical analysis, environmental monitoring, and metabolomics, due to its high sensitivity and selectivity. e-nps.or.krnih.govcreative-diagnostics.com For a thermally labile compound like 4-Epialyxialactone, LC-MS provides a robust analytical platform, avoiding the potential degradation associated with higher-temperature techniques. e-nps.or.kr

Ultra-High Performance Liquid Chromatography coupled with Quadrupole-Exactive Tandem Mass Spectrometry (UHPLC-Q-Exactive-MS/MS)

Recent studies have successfully employed Ultra-High Performance Liquid Chromatography coupled with Quadrupole-Exactive Tandem Mass Spectrometry (UHPLC-Q-Exactive-MS/MS) for the identification of this compound in complex botanical extracts. This advanced technique combines the high-resolution separation capabilities of UHPLC with the high-resolution and accurate-mass (HR/AM) measurement capabilities of the Q-Exactive Orbitrap mass spectrometer. d-nb.inforesearchgate.net This combination allows for the confident identification of compounds based on their retention time, accurate mass, and fragmentation patterns.

In the analysis of Rhizoma Musae extracts, this compound was identified as a constituent. d-nb.infonih.gov The analyses were typically performed using a C18 column and a gradient elution with a mobile phase consisting of water and acetonitrile (B52724), both containing a small percentage of formic acid to improve ionization. d-nb.infonih.govresearchgate.net The Q-Exactive mass spectrometer was operated in both positive and negative ion modes to detect a wide range of compounds, with this compound (C₁₀H₁₆O₄) being detected in negative ion mode with a precursor ion [M-H]⁻ at m/z 199.0969. d-nb.infonih.gov The high resolution of the instrument (up to 70,000) allows for precise mass measurements, which is crucial for the elemental composition determination and unambiguous identification of the compound. d-nb.infonih.gov

Table 1: Exemplary UHPLC-Q-Exactive-MS/MS Parameters for the Analysis of this compound

| Parameter | Setting |

| Chromatography System | UPLC-Orbitrap-MS system |

| Column | Waters HSS T3 (100 × 2.1 mm, 1.8 µm) or equivalent |

| Column Temperature | 40°C |

| Mobile Phase | A: Water with 0.1% formic acid; B: Acetonitrile with 0.1% formic acid |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 2 µL |

| Mass Spectrometry System | Q Exactive HFX Hybrid Quadrupole Orbitrap MS or equivalent |

| Ionization Source | Heated Electrospray Ionization (HESI) |

| Polarity | Negative (for this compound) and Positive |

| Scan Mode | Full-ms-ddMS2 |

| Scan Range | m/z 70–1050 |

| Full MS Resolution | 70,000 |

| MS/MS Resolution | 17,500 |

| Capillary Temperature | 320°C |

| Spray Voltage | -2.8 kV (Negative Mode) |

This table represents typical parameters and may vary based on the specific instrument and sample matrix. d-nb.infonih.govresearchgate.net

High-Performance Liquid Chromatography (HPLC) with Diode Array Detection (DAD) and Fluorescence Detection (FLD)

High-Performance Liquid Chromatography (HPLC) coupled with Diode Array Detection (DAD) or Fluorescence Detection (FLD) are well-established methods for the quantification of various phytochemicals. beilstein-journals.orgacs.org HPLC-DAD allows for the simultaneous monitoring of absorbance at multiple wavelengths, providing spectral information that can aid in peak identification and purity assessment. nih.gov HPLC-FLD is known for its high sensitivity and selectivity for compounds that are naturally fluorescent or can be derivatized to become fluorescent. prosci-services.com

While HPLC-DAD is a common method for the analysis of iridoid glycosides, a class of compounds to which this compound belongs, a specific, validated HPLC-DAD or HPLC-FLD method for the quantitative analysis of this compound has not been detailed in the reviewed scientific literature. google.comnih.govresearchgate.net The development of such a method would require the determination of the compound's chromophore for DAD analysis or an investigation into its native fluorescence properties for FLD. Given that many iridoids exhibit maximum UV absorption around 240 nm, this would be a logical starting point for method development with DAD. google.com

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile compounds. It combines the separation power of gas chromatography with the identification capabilities of mass spectrometry. In phytochemical analysis, GC-MS is frequently used to characterize essential oils and less polar extracts.

This compound has been listed as a compound identified in plant extracts, where the analysis was likely performed using GC-MS for the characterization of the non-polar fractions. d-nb.info However, detailed quantitative GC-MS methods specifically targeting this compound are not extensively described in the available literature. For analysis by GC-MS, derivatization might be necessary to increase the volatility and thermal stability of this compound, a common practice for compounds containing polar functional groups. The resulting mass spectrum would provide a unique fragmentation pattern, or "fingerprint," that could be used for its identification, potentially by comparison to a spectral library.

Immunoassay-Based Detection Methods

Immunoassays are highly specific and sensitive detection methods based on the principle of antigen-antibody binding. These techniques, such as Enzyme-Linked Immunosorbent Assay (ELISA), are widely used in clinical diagnostics and food safety for the detection of a variety of analytes, from large proteins to small molecules. creative-diagnostics.com

For small molecules like this compound, which are considered haptens, developing an immunoassay is challenging because these molecules are not immunogenic on their own. To elicit an immune response and produce specific antibodies, the hapten must first be conjugated to a larger carrier protein. creative-diagnostics.com The resulting immunoassay is typically in a competitive format, which can have lower sensitivity compared to non-competitive "sandwich" assays used for larger molecules. Based on a review of the current literature, no immunoassay-based detection methods have been specifically developed for this compound to date.

Method Validation Parameters for Robust Analytical Performance

The validation of an analytical method is crucial to ensure that it is suitable for its intended purpose, providing reliable, reproducible, and accurate data. Any newly developed quantitative method for this compound, whether based on LC-MS, GC-MS, or HPLC, would require rigorous validation in accordance with guidelines from bodies like the International Council for Harmonisation (ICH). Key validation parameters include:

Accuracy: The closeness of the test results obtained by the method to the true value. It is often assessed using a reference standard and recovery studies in the sample matrix.

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) and is evaluated at different levels (repeatability, intermediate precision).

Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. It is determined by analyzing a series of standards at different concentrations and is typically evaluated by the correlation coefficient (r²) of the calibration curve.

Limit of Detection (LOD): The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantification (LOQ): The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Specificity: The ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters (e.g., pH of the mobile phase, column temperature, flow rate), providing an indication of its reliability during normal usage.

Ensuring these parameters meet predefined acceptance criteria is essential for the establishment of a robust and reliable analytical method for the quantification of this compound.

Future Research Directions and Perspectives

Deepening Understanding of Biosynthetic Mechanisms

While 4-Epialyxialactone is known to be a natural product, the precise enzymatic steps governing its formation within plants like those of the Alpinia and Pedicularis genera remain to be fully elucidated. biosynth.comuniroma1.it Iridoids are generally understood to be synthesized via specific pathways, with precursors such as epi-iridotrial and 8-epi-deoxy-loganic acid being key intermediates for certain structural classes. preprints.org A crucial area of future research is to delineate the specific biosynthetic pathway leading to this compound. This involves identifying and characterizing the sequence of enzymes—such as cyclases, oxidoreductases, and glycosyltransferases—that construct its unique iridane skeleton and introduce its specific functional groups. uniroma1.itpreprints.org Unraveling this mechanism through techniques like isotope labeling studies and functional genomics will not only deepen our fundamental understanding of plant biochemistry but could also pave the way for producing the compound through metabolic engineering in microbial or plant-based systems.

Exploration of Novel Synthetic Pathways and Analog Generation

To date, the total chemical synthesis of this compound has not been extensively reported, presenting a significant opportunity for future research in synthetic organic chemistry. The development of an efficient and stereoselective total synthesis is paramount. ox.ac.uk Such a pathway would provide a reliable and scalable source of the pure compound, independent of natural extraction, which is often low-yielding. ox.ac.uk Future synthetic strategies could explore advanced methodologies, such as domino reactions, which have been successfully used for other complex lactones and can construct multiple bonds in a single step, enhancing efficiency. nih.gov

Furthermore, a robust synthetic route is the gateway to producing a diverse library of structural analogs. ox.ac.uk By systematically modifying the core lactone ring, the stereocenters, and the substituent groups, chemists can generate novel molecules. These analogs are indispensable for probing the structure-activity relationships of this compound, a critical step in optimizing its biological effects. Modern approaches, including the use of artificial intelligence and machine learning to plan synthetic routes, could also accelerate the discovery of viable pathways. arxiv.org

Comprehensive Integrated Omics Approaches for Pharmacological Insight

Preliminary studies on plant extracts containing this compound have demonstrated the power of network pharmacology and multi-omics approaches in suggesting potential mechanisms of action. nih.govsemanticscholar.org For instance, an analysis of Rhizoma Musae extract, which contains this compound, identified potential involvement in the PI3K-Akt and MAPK signaling pathways, which are critical in cell proliferation and inflammation. nih.gov

A dedicated future research direction should apply these comprehensive "omics" technologies—including transcriptomics, proteomics, and metabolomics—to study the effects of the isolated this compound on various cell lines and model organisms. By analyzing the global changes in gene expression, protein levels, and metabolite profiles following treatment with the pure compound, researchers can gain an unbiased and holistic view of its pharmacological impact. Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway analysis of this data will help to pinpoint the specific molecular targets and cellular networks modulated by this compound, moving beyond correlation to establish causation. nih.gov

Identification of Additional Biological Activities and Therapeutic Niches

This compound is reported to possess significant antitumor and antibacterial properties. targetmol.com Additionally, research suggests potential roles in modulating anti-inflammatory and antioxidant responses, making it a candidate for development against inflammatory conditions and diseases related to oxidative stress. biosynth.com While these activities are promising, a comprehensive screening of the pure compound against a wider array of biological targets is warranted.

Future investigations should aim to confirm and expand upon these known activities. For example, based on network pharmacology studies of extracts containing the compound, a particularly promising and novel therapeutic niche to explore is its potential role in promoting fracture healing. nih.govsemanticscholar.org These studies implicated the extract in enhancing bone cell proliferation and differentiation through key proteins like AKT1 and EGFR. nih.gov Validating this effect with the purified this compound could open up entirely new applications in regenerative medicine and orthopedics. Further screening could also uncover other activities, such as antiviral, antifungal, or immunomodulatory effects, which are common among iridoid compounds. researchgate.net

Advanced Computational Drug Design and Optimization Based on SAR/QSAR

Once a library of synthetic analogs becomes available (as described in section 9.2), the stage is set for advanced computational drug design. Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are powerful computational tools that correlate a molecule's chemical structure with its biological activity. creative-biolabs.comnih.gov

Future research should focus on building robust QSAR models for this compound and its analogs. creative-biolabs.com These models, which can range from 2D-QSAR (using topological descriptors) to more complex 3D-QSAR (using 3D interaction fields), create a mathematical relationship between structural features and potency. creative-biolabs.comnih.gov A validated QSAR model allows for the virtual screening and in silico prediction of the activity of newly designed analogs before they are synthesized, dramatically accelerating the optimization process. nih.govrsc.org This computational approach guides medicinal chemists in making rational design choices to enhance potency, improve selectivity, and optimize pharmacokinetic properties, ultimately leading to the development of a highly effective and targeted therapeutic agent. nih.gov

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro